molecular formula C20H22O2 B11958921 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one CAS No. 24296-44-4

10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one

Cat. No.: B11958921
CAS No.: 24296-44-4
M. Wt: 294.4 g/mol
InChI Key: XWXHENNAXBEYHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of anthracene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols .

Scientific Research Applications

10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular enzymes and receptors, leading to various biological effects. In electronic applications, its photophysical properties enable it to function as an efficient emitter in OLEDs .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene

Uniqueness

10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one is unique due to its specific functional groups, which impart distinct photophysical and electrochemical properties. These properties make it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

24296-44-4

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one

InChI

InChI=1S/C20H22O2/c1-12(2)14-9-10-16-18(11-14)20(22,13(3)4)17-8-6-5-7-15(17)19(16)21/h5-13,22H,1-4H3

InChI Key

XWXHENNAXBEYHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2(C(C)C)O

Origin of Product

United States

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